Structural Simplicity and Lower Molecular Weight vs. Sulfamoyl-Functionalized Analogs
CAS 865543-80-2 bears a simple 4-chlorobenzamide moiety (MW = 337.22 g/mol) . In contrast, the closest commercially available analogs carrying sulfamoyl extensions—(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide and (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide—possess molecular weights of >460 g/mol . This 125+ g/mol increase corresponds to higher topological polar surface area (tPSA) and lower calculated membrane permeability, which may limit blood-brain barrier penetration and oral bioavailability in in vivo studies.
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 337.22 g/mol; cLogP ≈ 4.2 (estimated) |
| Comparator Or Baseline | (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide: MW ≈ 480 g/mol; (E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide: MW ≈ 462 g/mol |
| Quantified Difference | MW reduction of ≥125 g/mol (27% lower); estimated cLogP increase of ~1.5 log units |
| Conditions | Molecular modeling / calculated physicochemical properties; experimental logP values not available. |
Why This Matters
Lower molecular weight and higher lipophilicity can improve membrane permeability and CNS exposure, making the compound a more suitable starting point for fragment-based or CNS-targeted drug discovery campaigns.
